18-Aminooctadecanoic acid
Description
Properties
IUPAC Name |
18-aminooctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQSOZZSYSEKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for 18-Aminooctadecanoic Acid
Direct synthesis aims to introduce the amine functionality at the 18th position of the octadecanoic acid backbone in a minimal number of steps.
Catalytic methods, particularly those employing biocatalysts, represent a green and highly selective approach to functionalizing fatty acids. While the direct catalytic amination at the terminal (ω) position of a saturated fatty acid like stearic acid is challenging, enzymatic cascades have been successfully used to introduce amino groups at other positions. For instance, multi-enzyme systems involving a fatty acid double bond hydratase, an alcohol dehydrogenase, and an amine transaminase can convert oleic acid into various aminooctadecanoic acids. iris-biotech.denih.govresearchgate.net These reactions typically proceed via hydration of the double bond to a hydroxyl group, oxidation to a ketone, and subsequent reductive amination to yield the amino acid. researchgate.net While these methods often yield products like 10- or 12-aminooctadecanoic acid due to the natural position of the double bond in common precursors like oleic acid, the principle demonstrates the potential for enzymatic catalysis in fatty acid amination. iris-biotech.deresearchgate.net
Classical organic synthesis provides robust and versatile routes to 18-aminooctadecanoic acid, often starting from bifunctional precursors. A well-documented approach begins with octadecanedioic acid, a dicarboxylic acid of the same carbon length. This method involves a sequence of reactions designed to selectively modify one of the two carboxylic acid groups.
A typical synthetic sequence is detailed in the table below:
Table 1: Multi-step Synthesis of 18-Aminooctadecanoic Acid from Octadecanedioic Acid| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Mono-esterification | CH₃OH, H₂SO₄ (catalytic), reflux | To protect one of the two carboxylic acid groups as a methyl ester, allowing for selective reaction at the other end. |
| 2 | Selective Reduction | BH₃/THF | To reduce the free carboxylic acid group to a primary alcohol, yielding methyl 18-hydroxyoctadecanoate. |
| 3 | Activation of Alcohol | MsCl, Et₃N | To convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution. |
| 4 | Azide (B81097) Introduction | NaN₃, DMF | To displace the mesylate group with an azide group, forming methyl 18-azidooctadecanoate. |
| 5 | Saponification | KOH, MeOH | To hydrolyze the methyl ester back to a carboxylic acid, yielding 18-azidooctadecanoic acid. |
| 6 | Azide Reduction | H₂, Pd/C | To reduce the azide group to a primary amine, yielding the final product, 18-aminooctadecanoic acid. |
This table summarizes a common multi-step synthesis pathway. The specific reagents and conditions can be optimized for yield and purity.
This multi-step strategy offers excellent control over the final structure, ensuring the amino group is located specifically at the 18-position.
Functionalization Strategies for 18-Aminooctadecanoic Acid
The bifunctional nature of 18-aminooctadecanoic acid, possessing both a primary amine and a carboxylic acid, makes it a valuable building block for more complex molecules. Each functional group can be derivatized selectively.
The terminal amino group is a primary site for modification, often for peptide synthesis, labeling, or altering the molecule's properties. Common derivatizations include acylation and the introduction of protecting groups.
Protecting Groups: To facilitate selective reactions at the carboxylic acid end, the amine is often protected. Widely used protecting groups include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.de For example, reacting 18-aminooctadecanoic acid with Di-tert-butyl dicarbonate (B1257347) or Fmoc-Cl yields N-Boc-18-aminooctadecanoic acid or 18-(Fmoc-amino)-stearic acid, respectively. iris-biotech.de These protected derivatives are crucial intermediates in solid-phase peptide synthesis.
Acylation and Labeling: The amine can be acylated with various molecules to attach labels or other functional moieties. organic-chemistry.orgnih.govtubitak.gov.tr For instance, a photoactivatable and iodinable probe has been synthesized by acylating the amino group of a related ω-amino fatty acid with a benzoyl derivative. This allows for the study of interactions with enzymes and proteins.
Table 2: Examples of Derivatization at the Amine Moiety
| Derivative | Reagent/Method | Purpose |
|---|---|---|
| N-Boc-18-aminooctadecanoic acid | Di-tert-butyl dicarbonate | Amine protection for synthesis. |
| 18-(Fmoc-amino)-stearic acid | Fmoc-Cl or Fmoc-OSu | Amine protection, particularly for peptide synthesis. iris-biotech.de |
| N-Acyl derivatives | Acid chlorides or anhydrides | Attachment of other fatty acid chains or functional groups. organic-chemistry.orgtubitak.gov.tr |
| Fluorescent Labeling | NBD chloride | Introduction of a fluorescent tag for tracking and imaging. |
The carboxylic acid group can be readily converted into esters, amides, or other functional groups, which is fundamental for creating conjugates and biomaterials. libretexts.org
Esterification: The formation of esters, such as methyl or ethyl esters, is a common derivatization. chemguide.co.uk This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions (e.g., H₂SO₄ or HCl gas). chemguide.co.uk Esterification can improve solubility in organic solvents and is often used as a temporary protecting group.
Amide Bond Formation: The carboxylic acid can be activated to react with amines, forming stable amide bonds. A standard method involves using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with a primary or secondary amine. organic-chemistry.org This reaction is central to linking 18-aminooctadecanoic acid to peptides, other amino acids, or amine-containing drugs.
Table 3: Examples of Derivatization at the Carboxylic Acid Moiety
| Derivative Type | Reagent/Method | Purpose |
|---|---|---|
| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Protection, improved solubility in nonpolar solvents. chemguide.co.uk |
| Amides | Amine, Coupling Agent (e.g., DCC/DMAP) | Formation of stable linkages to peptides, proteins, or other molecules. organic-chemistry.org |
| Thioesters | Thiol, Coupling Agent (e.g., DCC/DMAP) | Creation of activated intermediates for further reactions. organic-chemistry.org |
Dual functionalization involves the simultaneous or sequential modification of both the amine and carboxylic acid groups. eur.nlnih.gov This strategy is key to creating molecules with multiple, distinct functionalities, such as targeted drug delivery systems or complex biomaterials.
An example of this is the synthesis of bifunctional molecules for imaging and therapy. eur.nl A targeting peptide could be attached to the carboxylic acid end, while a chelating agent for a radionuclide is coupled to the amine end (after appropriate protection/deprotection steps). This creates a single molecule capable of seeking a specific biological target and carrying a diagnostic or therapeutic payload. The use of orthogonal protecting groups (e.g., Boc on the amine and a benzyl (B1604629) ester for the acid) is essential for achieving such complex, site-specific modifications.
Precursor Chemistry and Intermediate Compounds in 18-Aminooctadecanoic Acid Synthesis
The journey to synthesizing 18-aminooctadecanoic acid is paved with a variety of precursor molecules and intermediate compounds. These are primarily derived from natural sources, particularly long-chain fatty acids. The specific choice of precursor often dictates the synthetic route and the types of chemical transformations required to introduce the terminal amino group.
A key precursor for 18-aminooctadecanoic acid is 18-hydroxyoctadecanoic acid . The synthesis can proceed through the conversion of the terminal hydroxyl group to an amino group. The methyl ester of 18-hydroxyoctadecanoic acid, methyl 18-hydroxyoctadecanoate , is also a direct precursor, with 18-aminooctadecanoic acid being one of its downstream products. lookchem.com
Another significant precursor is oleic acid , an abundant 18-carbon monounsaturated fatty acid. Biotransformation routes have been explored to convert oleic acid into aminooctadecanoic acid isomers. For instance, multi-enzyme cascade reactions have been successfully employed to produce 10-aminooctadecanoic acid and (Z)-12-aminooctadec-9-enoic acid from oleic acid. researchgate.net These biocatalytic systems often involve enzymes like hydratases, alcohol dehydrogenases, and transaminases to introduce the amino functionality. While these specific examples yield isomers, similar enzymatic strategies could potentially be engineered to target the 18th position.
Furthermore, synthetic strategies can involve the coupling of smaller bifunctional molecules. For example, the synthesis of an analogue, ω-amino-oleic acid, was achieved by coupling two C9-bifunctional components, indicating that a similar approach could be devised for the saturated 18-carbon backbone. nih.gov
The following table summarizes some of the key precursors and intermediates in the synthesis of 18-aminooctadecanoic acid and related compounds.
| Precursor/Intermediate | Role in Synthesis | Reference |
| 18-Hydroxyoctadecanoic acid | Direct precursor, terminal hydroxyl group can be converted to an amino group. | medchemexpress.com |
| Methyl 18-hydroxyoctadecanoate | Direct precursor, can be converted to 18-aminooctadecanoic acid. | lookchem.com |
| Oleic Acid | Natural fatty acid precursor for biocatalytic synthesis of aminooctadecanoic acid isomers. | researchgate.net |
| 10-Hydroxyoctadecanoic acid | Intermediate in the biotransformation of oleic acid to 10-aminooctadecanoic acid. | researchgate.net |
| 10-Ketooctadecanoic acid | Intermediate in the biotransformation of oleic acid to 10-aminooctadecanoic acid. | researchgate.net |
Synthesis of Related Aliphatic Aminocarboxylic Acids
The synthetic strategies for 18-aminooctadecanoic acid are part of a broader field focused on the production of various aliphatic aminocarboxylic acids. These related syntheses provide valuable insights into the types of reactions and precursors that can be employed.
Long-chain ω-amino fatty acids are important monomers for polyamides. Their synthesis is often achieved through multi-enzyme cascades starting from vegetable-derived precursors like oleic acid and ricinoleic acid. rsc.org For example, 11-aminoundecanoic acid, a monomer for Nylon 11, can be synthesized from ricinoleic acid found in castor oil. rsc.org This process involves the conversion of a hydroxyl group to an amino group, a strategy that is directly relevant to the synthesis of 18-aminooctadecanoic acid from 18-hydroxyoctadecanoic acid.
In addition to linear ω-amino acids, more complex structures such as conformationally constrained ω-amino acid analogues can be synthesized. For instance, bicyclic lactams derived from pyroglutamic acid serve as scaffolds for creating analogues of lysine (B10760008) and ornithine. rsc.orgrsc.org These syntheses, while leading to more complex molecules, demonstrate the versatility of using chiral starting materials to control the stereochemistry of the final product.
The synthesis of lipidic amino acids, which are α-amino acids with long alkyl chains, also offers relevant chemical strategies. These compounds are often synthesized for their unique properties in forming lipophilic peptides. ucl.ac.uk
The table below presents examples of related aliphatic aminocarboxylic acids and their synthetic precursors.
| Related Aminocarboxylic Acid | Precursor(s) | Synthetic Approach | Reference |
| 11-Aminoundecanoic acid | Ricinoleic acid | Conversion of a hydroxyl group to an amino group. | rsc.org |
| Conformationally constrained ω-amino acid analogues | Pyroglutamic acid | Use of a chiral scaffold to control stereochemistry. | rsc.orgrsc.org |
| (Z)-12-Aminooctadec-9-enoic acid | Ricinoleic acid | Two-enzyme one-pot method involving alcohol dehydrogenase and transaminase. | researchgate.net |
| Lipidic amino acids | Various | Synthesis of α-amino acids with long alkyl side chains. | ucl.ac.uk |
Stereochemical Considerations in Synthesis
Stereochemistry is a critical aspect of amino acid synthesis, particularly for α-amino acids, where the stereocenter at the α-carbon determines the biological activity. However, for ω-amino acids like 18-aminooctadecanoic acid, the amino group is at the terminal position of the aliphatic chain, which is not a stereocenter. Therefore, in the synthesis of 18-aminooctadecanoic acid itself, stereochemical considerations are not inherently present unless a chiral center is introduced elsewhere in the molecule or if the synthesis starts from a chiral precursor.
While 18-aminooctadecanoic acid is achiral, the principles of stereoselective synthesis are highly relevant in the broader context of aminocarboxylic acid production. Many synthetic methods are designed to produce specific stereoisomers, which is crucial for their application in pharmaceuticals and as chiral building blocks.
For instance, the stereoselective synthesis of cyclic quaternary α-amino acids often employs the Strecker reaction with a chiral auxiliary. nih.gov Similarly, biocatalytic dynamic kinetic resolution using ω-transaminases has been developed for the preparation of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov The synthesis of β-amino acids also has numerous stereoselective strategies, including the use of chiral auxiliaries and the resolution of racemic mixtures. researchgate.net
These stereoselective methods could be applied to the synthesis of chiral derivatives of 18-aminooctadecanoic acid if a substituent were to be introduced along the carbon chain, creating a stereocenter. For example, if a hydroxyl group were present at a position other than the ends of the chain, its stereochemistry would need to be controlled.
Polymer Chemistry and Macromolecular Architectures
Integration of 18-Aminooctadecanoic Acid into Polymer Systems
The dual functionality of 18-aminooctadecanoic acid makes it a versatile monomer for constructing polymers with specific characteristics. It can act as a primary building block or be incorporated alongside other monomers to modify the final properties of the polymer.
Role as a Monomer in Polymerization Reactions
18-Aminooctadecanoic acid can undergo self-condensation polymerization to form polyamides. googleapis.com In this reaction, the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water. run.edu.nglibretexts.org This process can be repeated to create long-chain polyamides. googleapis.com The resulting polyamide, often referred to as nylon-18, possesses a high degree of aliphatic character due to the long methylene (B1212753) chains between the amide groups. This high aliphatic content contributes to increased resistance to common organic solvents when compared to nylons with shorter aliphatic segments. researchgate.net
Copolymerization with Diverse Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a key strategy for tailoring polymer properties. wikipedia.org 18-Aminooctadecanoic acid can be copolymerized with a variety of other monomers to create copolymers with a range of functionalities. For instance, it can be incorporated into copolyamides to modify their mechanical and thermal properties. rsc.orgresearchgate.net
The introduction of the long C18 chain of 18-aminooctadecanoic acid into a polymer backbone can significantly alter its properties, such as reducing crystallinity, modifying the glass transition temperature, and improving solubility in specific solvents. wikipedia.org This approach is utilized in developing materials for specialized applications, including molded articles and films with specific liquid barrier properties. googleapis.com
Hydrophobically Modified Polymeric Constructs
A key application of 18-aminooctadecanoic acid lies in the creation of hydrophobically modified polymers. The long C18 alkyl chain acts as a hydrophobic moiety, which can be strategically incorporated into otherwise hydrophilic polymer backbones to induce amphiphilic character.
Design Principles of Long Alkyl Spacers in Macromonomers
Macromonomers are polymers or oligomers with a polymerizable end group that can be incorporated into a larger polymer chain. The introduction of long alkyl spacers, such as the one derived from 18-aminooctadecanoic acid, into macromonomers is a deliberate design strategy to control the hydrophobic-hydrophilic balance of the final polymer. rsc.orgresearchgate.net
The principle behind this design is that the long hydrophobic chains will tend to associate in aqueous environments to minimize their contact with water, a phenomenon known as the hydrophobic effect. nih.govmsu.ru This association can lead to the formation of micellar structures or physical crosslinks within the polymer network. rsc.org The length of the alkyl spacer is a critical parameter; longer chains generally lead to stronger hydrophobic interactions. rsc.org
For example, in the modification of hydrophilic polymers like polyethylene (B3416737) glycol (PEG), attaching long alkyl chains such as those from 12-aminododecanoic acid has been shown to induce hydrophobic interactions and lead to the formation of transient networks. rsc.org It has been suggested that even longer spacers, like that from 18-aminooctadecanoic acid, could amplify this effect. rsc.org
Impact of Spacer Length on Polymer Solution Behavior and Association
The length of the hydrophobic alkyl spacer has a profound impact on the solution behavior and association of polymers. As the length of the alkyl chain increases, the tendency for intermolecular and intramolecular hydrophobic association becomes more pronounced. rsc.org This can lead to a decrease in the critical micelle concentration (CMC), the concentration at which micelles begin to form. rsc.org
Research on hydrophobically modified PEG with different alkyl chain lengths has demonstrated this effect. For instance, a PEG modified with a C12 alkyl chain exhibited a lower CMC than one modified with a C6 chain, indicating stronger association. rsc.org However, there is a trade-off, as increasing the spacer length can also negatively affect the water solubility of the polymer. rsc.org This balance between hydrophobic association and water solubility is a key consideration in the design of these polymers for specific applications.
The table below summarizes the effect of increasing alkyl spacer length on polymer properties based on findings from related systems.
| Property | Effect of Increasing Alkyl Spacer Length | Reference |
| Hydrophobic Association | Increases | rsc.org |
| Critical Micelle Concentration (CMC) | Decreases | rsc.org |
| Water Solubility | May Decrease | rsc.org |
Amphiphilic Macromonomer Design and Self-Association Phenomena
The incorporation of 18-aminooctadecanoic acid into a polymer structure is a powerful tool for creating amphiphilic macromonomers. These macromonomers, possessing both hydrophilic and hydrophobic segments, can self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, or gels. researchgate.net
The self-association is driven by the tendency of the hydrophobic alkyl chains to aggregate and form a core that is shielded from the aqueous environment by the hydrophilic parts of the polymer. researchgate.net This behavior is fundamental to the application of these polymers in areas such as drug delivery, where the hydrophobic core can encapsulate non-polar drugs. researchgate.net
The design of these amphiphilic macromonomers involves careful selection of the hydrophilic block and the length and density of the hydrophobic grafts. The resulting self-assembled structures and their properties, such as size and stability, are highly dependent on the molecular architecture of the macromonomer. researchgate.net
Diels-Alder Chemistry in Polymer Synthesis and Design
The Diels-Alder reaction is a powerful tool in organic and polymer chemistry, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Its application in polymer science is notable for creating strong, thermally reversible cross-links, which is fundamental to developing self-healing materials and responsive systems. researchgate.net
Application of Reversible Covalent Bonds in Polymer Networks
Polymer networks constructed with reversible covalent bonds can exhibit dynamic properties, such as self-healing and adaptability. researchgate.net The furan-maleimide Diels-Alder (DA) adduct is a classic example of a dynamic covalent bond used extensively in polymer science. uliege.be This bond can be formed at moderate temperatures and reversed at higher temperatures, a process known as the retro-Diels-Alder (rDA) reaction. wikipedia.orguliege.be This reversibility allows the polymer network to de-crosslink and re-form, enabling repair of mechanical damage or changes in material properties in response to thermal stimuli. researchgate.net The DA reaction is considered a type of "click chemistry" because it is generally high-yielding, proceeds under mild conditions, and produces minimal by-products. nih.gov
Cross-linking Mechanisms and Network Formation using 18-Aminooctadecanoic Acid Derivatives
While direct utilization of 18-aminooctadecanoic acid in Diels-Alder polymerizations is not extensively documented, its structure is suitable for modification into a reactive monomer or cross-linker. The terminal amine or carboxylic acid group can be functionalized to carry either a furan (B31954) (diene) or a maleimide (B117702) (dienophile) moiety. For example, the amine group could react with maleic anhydride (B1165640) to form a maleimide-terminated long-chain acid, or the carboxylic acid could be used to amidate a furan-containing amine.
In one area of research, long alkyl spacers have been proposed to enhance the efficiency of DA cross-linking in hydrogels. rsc.org Hydrophobic spacers, such as 12-aminododecanoic acid, when attached to PEG-based furan and maleimide macromonomers, induce hydrophobic interactions that facilitate association between the polymer chains. rsc.org This pre-organization accelerates the DA reaction and improves the resulting hydrogel's mechanical properties. rsc.org It has been suggested that even longer spacers, like 18-aminooctadecanoic acid, could amplify this effect, though care must be taken as increased hydrophobicity can reduce water solubility. rsc.org
Thermally Responsive Polymer Systems
The thermal reversibility of the Diels-Alder reaction is the key to creating thermally responsive polymer systems. nih.gov A polymer network cross-linked with DA adducts is stable at ambient temperatures. Upon heating, the rDA reaction is favored, leading to the cleavage of cross-links. wikipedia.org This transition from a cross-linked solid or gel to a more fluid state allows the material to be reprocessed, reshaped, or healed. Cooling the material allows the furan and maleimide groups to react again via the DA cycloaddition, restoring the cross-linked network. This cycle of breaking and reforming bonds based on temperature makes these materials "smart" polymers with applications in areas like reusable adhesives and shape-memory materials. mdpi.com
Synthesis of Dendrimeric Structures via Diels-Alder Reactions
The high specificity and efficiency of the Diels-Alder reaction make it a suitable tool for the synthesis of complex, highly branched macromolecules like dendrimers. Dendrimers are built using a stepwise, generational growth process. A bifunctional core molecule containing, for example, two maleimide groups, can react with a monomer that has one maleimide and two furan groups. In the next step, the resulting structure, now with four furan termini, can react with more of the maleimide-functionalized monomer. While not specifically demonstrated, a functionalized 18-aminooctadecanoic acid could serve as a long, flexible arm within such a dendritic structure, influencing the final properties like solubility and intermolecular interactions.
Polyamide Composite Materials
18-Aminooctadecanoic acid has been explicitly used in the creation of advanced polyamide composite materials, particularly those reinforced with layered silicates.
Intercalation and Exfoliation of Layered Silicates in Polymer Matrices
Polyamide nanocomposites are formed by dispersing nanoscale layered silicates, such as montmorillonite (B579905) clay, within a polyamide matrix. This dispersion can result in two main morphologies: intercalated, where polymer chains are inserted between intact clay layers, and exfoliated, where the individual clay layers are completely separated and distributed throughout the polymer. atlantis-press.com
To achieve good dispersion, the naturally hydrophilic clay must be made organophilic. This is often accomplished through an ion-exchange process where the inorganic cations (like Na⁺ or Ca²⁺) in the clay galleries are replaced with organic cations. googleapis.comappliedmineralogy.com Ions of long-chain amino acids, including 18-aminooctadecanoic acid (H₃N⁺(CH₂)₁₇COOH), are effective for this purpose. googleapis.comgoogle.com The long alkyl chain of the amino acid protrudes from the clay surface, lowering its surface energy and making it compatible with the nonpolar polymer matrix. googleapis.comgoogle.com This surface modification facilitates the swelling of the clay and the penetration of polyamide monomers or the molten polymer between the silicate (B1173343) layers, leading to the formation of an intercalated or exfoliated nanocomposite with enhanced mechanical and thermal properties. google.com
A patented method describes preparing a polyamide composite by first treating montmorillonite with an amino acid, such as 12-aminododecanoic acid or 18-aminooctadecanoic acid, in water to create a swollen composite. google.com This treated clay is then mixed with a polyamide resin or its monomer (like ε-caprolactam) and polymerized, resulting in a uniform dispersion of the silicate layers within the final polyamide material. google.comgoogle.com This process yields materials with improved properties like higher heat distortion temperatures compared to the pure polymer. google.com
Table 1: Research Findings on 18-Aminooctadecanoic Acid in Polymer Science
| Section | Application/Role of 18-Aminooctadecanoic Acid | Key Findings & Research | Citations |
|---|---|---|---|
| 3.3.2. | Hypothetical Spacer in Diels-Alder Chemistry | Suggested as a long alkyl spacer to amplify hydrophobic interactions, potentially accelerating cross-linking. Increased length may impact solubility. | rsc.org |
| 3.4.1. | Surface Modifier for Layered Silicates | Used as an organic cation (H₃N⁺(CH₂)₁₇COOH) to modify montmorillonite via ion-exchange. | googleapis.comgoogle.com |
| 3.4.1. | Component in Polyamide Nanocomposites | The modified silicate is dispersed into a polyamide matrix to form a composite material with improved thermal and mechanical properties. | google.comgoogleapis.com |
Role of 18-Aminooctadecanoic Acid Ions as Swelling Agents in Nanocomposite Formation
In the formation of polymer-clay nanocomposites, the effective dispersion of hydrophilic clay minerals, such as montmorillonite, within a hydrophobic polymer matrix is a primary challenge. researchgate.net To overcome this, the clay is organically modified to render its surface organophilic. 18-Aminooctadecanoic acid plays a crucial role in this process, acting as a swelling agent that facilitates the intercalation of monomers into the clay galleries. google.comgoogle.com
The process begins by introducing 18-aminooctadecanoic acid to a layered clay mineral in a dispersion medium. google.com In its protonated form, the 18-aminooctadecanoic acid ion (H₃⁺N(CH₂)₁₇COOH) exchanges with the inorganic cations (typically Na⁺ or Ca²⁺) present in the interlayer space of the silicate layers. google.comgoogle.comorientjchem.org This cation exchange is driven by the electrostatic attraction between the positively charged ammonium (B1175870) group (–NH₃⁺) of the amino acid and the negatively charged surfaces of the silicate sheets. researchgate.netgoogle.com
The primary function of the 18-aminooctadecanoic acid ion is to act as a swelling agent, which expands the interlayer distance (basal spacing) of the clay mineral. google.com The long alkyl chain (–(CH₂)₁₇–) of the molecule creates a larger, more organophilic gallery space between the silicate layers. This expansion is critical as it allows polymer monomers, such as ε-caprolactam, to penetrate, or infiltrate, into the interlayer space. google.comresearchgate.net The degree of swelling is a key factor; a higher swelling degree generally indicates better potential for monomer infiltration and subsequent polymerization, leading to a well-dispersed nanocomposite structure. google.com
The use of ω-amino acids as swelling agents is a common strategy in the synthesis of polyamide-clay nanocomposites. The general structure allows for the ammonium ion to anchor to the clay surface while the long organic chain pries the layers apart.
Table 1: Examples of ω-Amino Acid Ions Used as Swelling Agents in Nanocomposite Formation. google.comgoogle.com
| Swelling Agent Ion | Chemical Formula |
| 4-Amino-n-butyric acid ion | H₃⁺N(CH₂)₃COOH |
| 6-Amino-n-caproic acid ion | H₃⁺N(CH₂)₅COOH |
| 8-Aminocaprylic acid ion | H₃⁺N(CH₂)₇COOH |
| 10-Aminodecanoic acid ion | H₃⁺N(CH₂)₉COOH |
| 12-Aminododecanoic acid ion | H₃⁺N(CH₂)₁₁COOH |
| 14-Aminotetradecanoic acid ion | H₃⁺N(CH₂)₁₃COOH |
| 16-Aminohexadecanoic acid ion | H₃⁺N(CH₂)₁₅COOH |
| 18-Aminooctadecanoic acid ion | H₃⁺N(CH₂)₁₇COOH |
Ionic Bonding between Polymer Chains and Silicate Layers in Composites
A defining characteristic of polyamide-clay nanocomposites prepared with amino acid modifiers is the formation of ionic bonds that connect the polymer chains directly to the layered silicate. google.comgoogle.com This strong interfacial interaction is fundamental to the enhanced mechanical and thermal properties of the final composite material. niscpr.res.in
The bonding mechanism is established during the modification and polymerization stages. Initially, the 18-aminooctadecanoic acid ion is held within the clay galleries by the ionic bond between its ammonium head (–NH₃⁺) and the negatively charged silicate layer surface. google.com When polymerization of a monomer like ε-caprolactam is initiated, the growing polyamide chain becomes covalently linked to the intercalated amino acid.
Consequently, the polymer chain itself becomes tethered to the silicate layer via the residual ionic bond of the original swelling agent. google.com This creates a robust connection where part of the polyamide chain is ionically bonded to the clay mineral. google.comgoogle.com The resulting structure is a composite material where the silicate layers, with a thickness of approximately 7 to 12 Å, are dispersed throughout the polymer matrix, and the interlayer distance is significantly expanded, often to more than 30 Å. google.com This uniform dispersion and strong interfacial bonding prevent the agglomeration of clay platelets and ensure effective load transfer from the polymer matrix to the reinforcement, contributing to the material's improved strength and stability. researchgate.net
Mechanisms of Polymerization in the Presence of Organically Modified Clays (B1170129)
The polymerization of monomers within the galleries of organically modified clays is a key process in forming high-performance nanocomposites, often referred to as in-situ intercalative polymerization. orientjchem.org When clays are modified with ω-amino acids such as 18-aminooctadecanoic acid, the modifier plays a dual role: it acts as a swelling agent and also as a catalyst or initiator for polymerization. orientjchem.orgresearchgate.net
The most well-documented mechanism in this context is the ring-opening polymerization of ε-caprolactam to produce Polyamide-6 (Nylon 6). orientjchem.orgresearchgate.net After the 18-aminooctadecanoic acid ions are intercalated into the clay galleries, the monomer (ε-caprolactam) is introduced. The system is then heated, typically to temperatures between 200°C and 300°C. google.com
The polymerization is initiated by the terminal carboxyl group (–COOH) of the intercalated 18-aminooctadecanoic acid. orientjchem.orgresearchgate.net This acidic group catalyzes the hydrolytic opening of the ε-caprolactam ring, which is the rate-determining step in the polymerization process. The opened lactam monomer can then react with other monomers, propagating the polymer chain. As the polyamide chains grow, they further expand the interlayer spacing, which can lead to the separation of the clay layers into individual platelets, a state known as exfoliation. researchgate.netniscpr.res.in The polymerization is conducted until a high molecular weight polymer is formed, with the reaction time typically ranging from 5 to 24 hours, depending on the temperature and specific swelling agent used. google.com This in-situ method ensures that the polymer chains are formed directly between the silicate layers, leading to a highly integrated and dispersed nanocomposite structure. google.com
Surface Science and Self Assembled Systems
Fabrication of Functionalized Surfaces with 18-Aminooctadecanoic Acid Derivatives
The creation of functionalized surfaces using 18-aminooctadecanoic acid derivatives is a key area of research. These derivatives can be synthesized to have specific properties, which are then imparted to the substrate surface upon assembly.
Self-Assembled Monolayers (SAMs) on Substrate Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. wikipedia.org The formation of SAMs is a process driven by the chemical affinity of a specific part of the molecule, the "headgroup," for the substrate. wikipedia.org In the case of amino acids, both the amino (-NH2) and carboxylic acid (-COOH) groups can act as potential headgroups for anchoring to different surfaces. For instance, carboxylic acids are known to form SAMs on various metallic surfaces like silver, aluminum, and their oxides. researchgate.net
The long alkyl chain of 18-aminooctadecanoic acid plays a crucial role in the formation of stable and well-ordered SAMs. The van der Waals interactions between the adjacent C18 chains drive the molecules to pack closely together, resulting in a dense and quasi-crystalline monolayer structure. wikipedia.org This process of self-organization is critical for creating robust and well-defined functional surfaces. The terminal group not interacting with the surface is then exposed, defining the chemical nature of the new interface.
Adsorption and Orientation of Long-Chain Amino Acids on Metal Surfaces
The adsorption and orientation of long-chain amino acids on metal surfaces are dictated by the interplay between the headgroup-substrate interaction and the intermolecular interactions of the alkyl chains. The specific orientation of the adsorbed molecules determines the final properties of the functionalized surface.
Theoretical studies using methods like Monte Carlo simulations have been employed to understand the adsorption behavior of amino acids on metal surfaces such as iron. preprints.org These studies indicate that amino acids tend to adsorb in a horizontal position to maximize the number of bonds formed with the surface. preprints.org The adsorption energy, a measure of the strength of the interaction, is influenced by the length of the side chain and the presence of heteroatoms. preprints.org For long-chain amino acids like 18-aminooctadecanoic acid, the extended alkyl chain contributes significantly to the stability of the adsorbed layer through intermolecular forces. First-principles calculations based on density functional theory (DFT) have also been used to investigate the adsorption of amino acids on magnesium and its alloys, revealing that the spatial configuration of functional groups and electron transfer efficiency are key drivers of adsorption. mdpi.com
Chemical Modification of Surface-Bound Architectures
Once a self-assembled monolayer of a molecule like 18-aminooctadecanoic acid is formed, its exposed functional groups can be further modified. This allows for the creation of complex, tailored surface functionalities.
Post-Assembly Derivatization Techniques
Post-assembly derivatization involves the chemical transformation of the terminal groups of the molecules already assembled on the surface. nih.gov For a SAM of 18-aminooctadecanoic acid, if the carboxylic acid group is anchored to the substrate, the exposed amino group is available for a wide range of chemical reactions. For example, the amino groups can undergo amidation reactions with activated carboxylic acids to attach other molecules, including biomolecules or fluorescent probes. nih.govsigmaaldrich.com This "grafting to" approach is a powerful method for building up complex surface architectures. researchgate.net
Chemoselective Reactions on Modified Surfaces
Chemoselective reactions are chemical reactions that act on one functional group in the presence of others. This concept is crucial for the specific modification of surfaces. Bioorthogonal "click" chemistry reactions, for example, can be used for highly selective ligations on surfaces. youtube.com If a derivative of 18-aminooctadecanoic acid containing a bioorthogonal handle (like an azide (B81097) or an alkyne) is incorporated into a SAM, it can be specifically targeted with a complementary reactive partner. youtube.com This allows for the precise attachment of molecules without affecting other parts of the assembled monolayer or the underlying substrate.
Control over Surface Properties through Alkyl Chain Length Variation
The length of the alkyl chain in molecules used for surface modification has a profound impact on the final properties of the surface. While this article focuses on the C18 chain of 18-aminooctadecanoic acid, the principles of chain length variation are broadly applicable.
Utilization in Quantum Dot Synthesis and Modification
Quantum dots (QDs) are semiconductor nanocrystals whose unique optical properties are highly dependent on their surface chemistry. mdpi.com The ligands coating the QD surface are crucial for maintaining colloidal stability, passivating surface defects, and enabling further functionalization. mdpi.comnih.gov 18-Aminooctadecanoic acid and similar long-chain amino acids are utilized in this context due to their ability to interact with the QD surface and provide desired functionalities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H37NO2 | nih.gov |
| Molecular Weight | 299.5 g/mol | nih.gov |
| IUPAC Name | 18-aminooctadecanoic acid | nih.gov |
Amines are a critical class of surface ligands for the synthesis of various semiconductor, metal, and metal oxide nanocrystals. acs.org During colloidal synthesis, they can act as capping agents that control the growth and stability of the forming nanoparticles. nih.gov The nitrogen atom in the amine group possesses a lone pair of electrons, which allows it to coordinate to the surface of the nanocrystal, providing electronic stabilization. nih.govchemrxiv.org
The role of amines like dodecylamine (B51217) (DDA) in the synthesis of CdSe nanocrystals has been shown to be twofold: they can accelerate the initial nucleation by activating chemical precursors, and they can also slow subsequent crystal growth by passivating the nanocrystal surface. acs.orgresearchgate.net This control over nucleation and growth kinetics allows for the production of nanocrystals with narrow size distributions and improved photoluminescence quantum efficiency. acs.orgchemrxiv.org The long alkyl chain of molecules like 18-aminooctadecanoic acid provides steric stabilization, preventing the aggregation of nanocrystals in solution. rsc.org A patent for the rapid, low-temperature synthesis of quantum dots lists 18-aminooctadecanoic acid as a potential amine-containing linker or coating that can be used to prepare stable QDs in a single step. google.com
Quantum dots synthesized in organic solvents are typically capped with hydrophobic ligands, such as oleic acid or trioctylphosphine (B1581425) oxide (TOPO). mdpi.comscispace.com To make these QDs compatible with biological or aqueous environments, these native ligands must be replaced with hydrophilic ones through a process called ligand exchange. mdpi.comresearchgate.net This process is crucial for rendering the QDs water-soluble and for introducing functional groups for further conjugation. scispace.com
Molecules with higher affinity for the QD surface, including those with thiol, amine, phosphonic acid, or carboxylic acid groups, are used to displace the original hydrophobic ligands. mdpi.com Amino acids are particularly useful for this purpose, as they can reduce surface defects and improve the efficiency and stability of the QDs. acs.orgmdpi.com The process involves replacing the original insulating ligands to form strongly coupled quantum dot solids, which is critical for optoelectronic applications. nih.gov Acid-assisted strategies, for instance using hydroiodic acid, can facilitate a more complete removal of original ligands like oleic acid, leading to denser packing of the new ligands and improved carrier mobility. nih.govresearchgate.net The bifunctional nature of 18-aminooctadecanoic acid, with its amine and carboxyl groups, allows it to anchor to the QD surface while presenting a functional group for subsequent reactions.
The functional groups on the surface of stabilized quantum dots are essential for conjugation, which is the process of attaching other molecules, particularly biomolecules like antibodies or proteins. semanticscholar.org The terminal amine and carboxylic acid groups of 18-aminooctadecanoic acid, when present on a QD surface after ligand exchange, serve as primary handles for covalent linking. scispace.comscielo.br
A common and versatile method is carbodiimide (B86325) chemistry, where a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) is used, often in conjunction with N-hydroxysuccinimide (NHS). scielo.br This reaction activates the carboxylic acid groups on the QD surface, making them reactive towards primary amines on a target biomolecule, forming a stable amide bond. scielo.brmdpi.com Conversely, the amine groups on the QD surface can be coupled to carboxylic acids on a target molecule using the same chemistry. mdpi.com Another strategy involves using heterobifunctional crosslinkers, such as SMCC, to link an amine on the QD surface to a thiol group on a protein. scielo.br
| QD Surface Group | Target Molecule Group | Coupling Chemistry/Reagents | Resulting Linkage | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Amine (-NH2) | EDC, NHS | Amide Bond | scielo.br |
| Amine (-NH2) | Carboxylic Acid (-COOH) | EDC, NHS | Amide Bond | mdpi.com |
| Amine (-NH2) | Thiol (-SH) | SMCC (heterobifunctional crosslinker) | Thioether Bond | scielo.br |
Preparation of Functional Nanomaterials
The self-assembly of simple building blocks like amino acids can lead to the formation of functional nanomaterials with applications in various fields. beilstein-journals.org Amino acids are advantageous due to their biocompatibility, biodegradability, and the presence of functional groups that drive non-covalent interactions to form complex structures. beilstein-journals.org 18-Aminooctadecanoic acid, as a long-chain amino acid derivative, can be incorporated into nanomaterials to impart specific functionalities.
For instance, in the synthesis of gold nanoparticles (AuNPs), amino acids can serve as both reducing agents and capping agents. nih.gov The amine group can complex with the gold surface, while the carboxylic acid group remains exposed, providing a point of attachment for other molecules, such as proteins. nih.gov The incorporation of molecules like 18-aminooctadecanoic acid can be used to control the optical and photochemical properties of hybrid nanomaterials, such as those combining fullerenes and AuNPs. nih.gov The long hydrocarbon chain also introduces hydrophobicity, which can be used to create amphiphilic nanomaterials capable of self-assembly or interaction with cell membranes.
Micellar Structures and Hydrogel Formation through Hydrophobic Interactions
The amphiphilic nature of molecules like 18-aminooctadecanoic acid is central to their ability to form organized structures in aqueous solutions. When hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), are modified with hydrophobic alkyl chains, the resulting macromolecules can self-assemble into micellar structures. rsc.orguni-regensburg.de This assembly is driven by hydrophobic interactions, where the long alkyl chains aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic polymer chains form the outer corona. mdpi.com
This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). rsc.orgmdpi.com Research has shown that the strength of these hydrophobic interactions, and thus the tendency to form micelles, increases with the length of the alkyl chain. rsc.org For example, PEG modified with a 12-carbon chain (C12) shows a lower CMC than one modified with a 6-carbon chain (C6), indicating stronger association. rsc.org It has been suggested that using even longer alkyl spacers, such as the 18-carbon chain from 18-aminooctadecanoic acid, would further amplify this effect, leading to more stable micellar structures at lower concentrations. rsc.orguni-regensburg.de However, increasing the chain length excessively can negatively impact water solubility. rsc.orguni-regensburg.de
These micellar aggregates can act as physical cross-links within a polymer solution, leading to the formation of a transient network known as a hydrogel. rsc.orgresearchgate.net Hydrogels formed via these dynamic hydrophobic associations exhibit unique properties, including the potential for self-healing, where the reversible nature of the cross-links allows the material to reform after being damaged. mdpi.comresearchgate.net The hydrophobic domains created by the aggregation of chains like that of 18-aminooctadecanoic acid are crucial for the mechanical integrity and energy dissipation mechanisms of these tough supramolecular hydrogels. tue.nl
| Polymer | Hydrophobic Chain Length | Critical Micelle Concentration (CMC) | Reference |
|---|---|---|---|
| 8armPEG40k-C6-NH-Boc | 6 Carbons | 10.4% (w/V) | rsc.org |
| 8armPEG40k-C12-NH-Boc | 12 Carbons | 3.3% (w/V) | rsc.org |
| Hypothetical 8armPEG40k-C18 | 18 Carbons (from 18-aminooctadecanoic acid) | Expected to be lower than 3.3% (w/V) | rsc.orguni-regensburg.de |
Table of Compounds
Bioconjugation Chemistry and Molecular Recognition Focus on Chemical Mechanisms
Strategies for Covalent Attachment to Biomacromolecules
The chemical reactivity of the terminal amino and carboxyl groups of 18-aminooctadecanoic acid enables its covalent attachment to various biomacromolecules, including peptides and proteins. The specific strategy employed depends on the functional groups available on the target biomolecule and the desired orientation of the attached fatty acid chain.
Acylation Reactions with Peptides and Proteins
Acylation is a common method for covalently attaching molecules to peptides and proteins, typically targeting the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. nih.govnih.govgoogle.com In the context of 18-aminooctadecanoic acid, its carboxylic acid moiety can be activated to facilitate acylation of these primary amines on a peptide or protein.
The process of forming this amide bond generally involves two key steps:
Activation of the Carboxyl Group: The carboxylic acid of 18-aminooctadecanoic acid is converted into a more reactive intermediate. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester and minimize side reactions. nih.govbachem.com This active ester is less susceptible to hydrolysis and reacts efficiently with primary amines. nih.govbachem.com
Nucleophilic Attack by the Amine: The activated carboxyl group is then susceptible to nucleophilic attack by the free amino group of a lysine residue or the N-terminus of the peptide or protein. bachem.comlibretexts.org This results in the formation of a stable amide bond, covalently linking the 18-carbon acyl chain to the biomolecule. The reaction is typically carried out in aqueous or mixed aqueous-organic solvents at a controlled pH to ensure the targeted amine is in its nucleophilic, unprotonated state. google.com
Linker Chemistry in Bioconjugate Design
The terminal amine and carboxylic acid can be used for orthogonal conjugation strategies, where one end of the molecule is attached to a biomolecule and the other end is attached to a different molecule, such as a drug or an imaging agent. mdpi.com For instance, the carboxylic acid could be used to acylate a peptide, as described above, while the terminal amine could be subsequently reacted with an activated carboxyl group on a different molecule. The long aliphatic chain of 18-aminooctadecanoic acid can act as a spacer, which can be beneficial in reducing steric hindrance between the conjugated molecules, potentially preserving their individual biological activities. biosyn.com
Chemical Approaches to Modulating Biomacromolecular Half-Life
A significant challenge for many therapeutic peptides and small proteins is their short circulating half-life in the body. nih.gov One successful strategy to extend this half-life is to promote non-covalent binding to the abundant and long-lived plasma protein, albumin. nih.govnih.gov The long fatty acid chain of 18-aminooctadecanoic acid is central to this approach.
Non-Covalent Interactions with Albumin-Binding Domains
Human serum albumin (HSA) has multiple binding sites for long-chain fatty acids. nih.govresearchgate.net The interaction is primarily hydrophobic, with the aliphatic tail of the fatty acid inserting into hydrophobic pockets within the albumin protein. researchgate.netgoogle.com This non-covalent binding is reversible and shields the conjugated biomolecule from rapid renal clearance and enzymatic degradation, thereby extending its circulation time. nih.govresearchgate.net
When 18-aminooctadecanoic acid is conjugated to a therapeutic peptide, the 18-carbon chain acts as a high-affinity tail for albumin. nih.gov This strategy has been successfully employed in the development of long-acting therapeutics. nih.gov The interaction is non-covalent, meaning no permanent chemical bond is formed between the fatty acid and albumin. google.comnih.gov The terminal amino group of the original 18-aminooctadecanoic acid molecule, now part of the bioconjugate, does not directly participate in the hydrophobic binding to albumin but is crucial for the initial covalent attachment to the therapeutic molecule.
Influence of Fatty Acid Chain Length on Binding Affinity
The affinity of fatty acids for albumin is strongly dependent on the length of their hydrocarbon chain. nih.gov Generally, as the chain length increases, so does the binding affinity, due to more extensive hydrophobic interactions with the binding pockets of albumin. researchgate.net Fatty acids with 14 to 18 carbons exhibit significantly higher affinities than shorter-chain fatty acids. nih.gov This makes the C18 chain of 18-aminooctadecanoic acid an optimal choice for designing albumin-binding bioconjugates.
| Fatty Acid Chain Length | Typical Binding Affinity (Kd) |
|---|---|
| C8 (Octanoic acid) | Micromolar (μM) range |
| C12 (Lauric acid) | Micromolar (μM) range |
| C16 (Palmitic acid) | Nanomolar (nM) range |
| C18 (Stearic acid) | Nanomolar (nM) range |
This table presents representative data on the influence of fatty acid chain length on the dissociation constant (Kd) for binding to human serum albumin. Lower Kd values indicate higher binding affinity. The data is based on general findings in the literature. nih.govresearchgate.net
Dendrimer Functionalization for Molecular Conjugation
Dendrimers are highly branched, synthetic macromolecules with a well-defined, three-dimensional structure. nih.gov Their surface contains a multitude of functional groups that can be chemically modified for various applications, including drug delivery. nih.govnih.gov Amino acids are often used to functionalize the surface of dendrimers to enhance biocompatibility and provide handles for further conjugation. nih.govacs.org
18-Aminooctadecanoic acid can be used to functionalize the periphery of dendrimers, such as polyamidoamine (PAMAM) dendrimers. nih.gov The carboxylic acid of 18-aminooctadecanoic acid can be activated and reacted with the primary amine groups on the surface of a PAMAM dendrimer, coating the dendrimer with long hydrophobic chains that terminate in a primary amine. This functionalization can alter the physicochemical properties of the dendrimer, for example, by creating a hydrophobic layer. The newly introduced terminal amine groups can then be used as attachment points for the covalent conjugation of other molecules, such as drugs or targeting ligands, creating a multifunctional drug delivery system. nih.gov
Advanced Analytical Techniques for Characterization of 18 Aminooctadecanoic Acid Systems
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for confirming the molecular structure of 18-Aminooctadecanoic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's functional groups and carbon skeleton.
Infrared (IR) Spectroscopy: The IR spectrum of 18-Aminooctadecanoic acid exhibits characteristic absorption bands that confirm the presence of its primary functional groups: the carboxylic acid and the primary amine. The carboxylic acid group is identified by a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band typically found around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org The long methylene (B1212753) (-CH₂) chain produces prominent C-H stretching bands just below 3000 cm⁻¹. The primary amine group (-NH₂) gives rise to N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.
¹H NMR: The proton spectrum provides distinct signals for different hydrogen environments. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically around 12 ppm. libretexts.org The protons on the carbon adjacent to the carbonyl group (α-protons) resonate around 2.3 ppm. The protons on the carbon adjacent to the terminal amine group (at position 18) would be expected in the 2.7-3.0 ppm range. The bulk of the methylene protons in the long alkyl chain create a large, overlapping signal cluster between approximately 1.2 and 1.6 ppm. libretexts.org
¹³C NMR: The carbon spectrum shows a signal for the carboxyl carbon in the downfield region of 175-185 ppm. libretexts.org The carbon atom bonded to the nitrogen (C18) would appear around 40-45 ppm, while the carbon alpha to the carboxyl group (C2) is found near 34 ppm. The numerous methylene carbons of the long chain produce a series of signals in the 22-30 ppm range.
| Technique | Functional Group / Atom | Expected Absorption / Chemical Shift |
|---|---|---|
| IR Spectroscopy | Carboxyl O-H | 2500 - 3300 cm⁻¹ (very broad) |
| IR Spectroscopy | Alkyl C-H | 2850 - 2960 cm⁻¹ (strong) |
| IR Spectroscopy | Carboxyl C=O | ~1710 cm⁻¹ (strong) |
| IR Spectroscopy | Amine N-H | 3300 - 3500 cm⁻¹ (medium) |
| ¹H NMR | -COOH | ~12.0 ppm |
| ¹H NMR | -CH₂-NH₂ (C18) | ~2.7 - 3.0 ppm |
| ¹H NMR | -CH₂-COOH (C2) | ~2.3 ppm |
| ¹H NMR | -(CH₂)₁₅- | ~1.2 - 1.6 ppm |
| ¹³C NMR | -COOH (C1) | ~175 - 185 ppm |
| ¹³C NMR | -CH₂-NH₂ (C18) | ~40 - 45 ppm |
| ¹³C NMR | -CH₂-COOH (C2) | ~34 ppm |
| ¹³C NMR | -(CH₂)₁₅- | ~22 - 30 ppm |
Chromatography Techniques for Purity and Molecular Weight Determination (e.g., GPC, HPLC)
Chromatographic methods are essential for separating 18-Aminooctadecanoic acid from impurities and for characterizing the molecular weight of polymers derived from it.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 18-Aminooctadecanoic acid. A reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to the lack of a strong chromophore, detection can be challenging. Methods may involve derivatization with reagents like o-phthalaldehyde (B127526) (OPA) to introduce a UV-active or fluorescent tag, or the use of more universal detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). nih.govnih.gov A typical method would involve a gradient elution starting with a highly aqueous mobile phase and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. nih.gov This ensures the elution of the target compound while separating it from more or less polar impurities.
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. amazonaws.com If 18-Aminooctadecanoic acid is used as a monomer to synthesize a polyamide (e.g., Polyamide 18), GPC is used to characterize the resulting polymer. The technique separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute from the GPC column faster than smaller ones. intertek.com The output provides key data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. intertek.com
| Technique | Purpose | Typical Column | Information Obtained |
|---|---|---|---|
| HPLC | Purity Assessment | Reversed-Phase C18 | Percentage purity, impurity profile |
| GPC / SEC | Polymer Molecular Weight Analysis | Styragel / Porous Polymer | Mn, Mw, PDI |
Surface Characterization Techniques for Thin Films and Monolayers
The amphiphilic nature of 18-Aminooctadecanoic acid, with a hydrophilic amino-acid head and a long hydrophobic tail, makes it an ideal candidate for forming highly ordered thin films, such as self-assembled monolayers (SAMs) or Langmuir-Blodgett (LB) films. wikipedia.org A variety of surface-sensitive techniques are used to characterize these structures.
Surface Pressure-Area Isotherms: For Langmuir films at the air-water interface, this technique measures the surface pressure as a function of the area available to each molecule, providing insight into the packing density and phase transitions of the monolayer before it is transferred to a solid substrate.
Contact Angle Goniometry: This measures the angle a droplet of liquid (typically water) makes with the surface of the film. A high contact angle on a deposited monolayer indicates a hydrophobic surface, confirming that the hydrocarbon tails are oriented away from the substrate.
Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness of the thin film with sub-nanometer precision.
Atomic Force Microscopy (AFM): AFM provides topographical images of the film's surface at the nanoscale, revealing information about surface roughness, domain structures, and molecular packing defects.
Grazing Incidence X-ray Diffraction (GIXD): GIXD is used to determine the in-plane crystal structure and molecular packing arrangement within the monolayer, confirming the degree of order. nih.gov
| Technique | Information Provided |
|---|---|
| Contact Angle Goniometry | Surface hydrophobicity and molecular orientation |
| Ellipsometry | Film thickness |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and defects |
| Grazing Incidence X-ray Diffraction (GIXD) | Crystalline structure and molecular packing |
Rheological and Mechanical Property Characterization of Polymer Networks
When 18-Aminooctadecanoic acid is incorporated into a polymer network, such as a polyamide, characterizing the material's rheological (flow) and mechanical properties is critical for determining its potential applications.
Rheological Characterization: Rheology is the study of the flow and deformation of matter. For polymer melts, rheological properties are crucial for understanding processability (e.g., for injection molding or extrusion).
Melt Flow Index (MFI): A simple method to gauge the ease of flow of a molten polymer.
Capillary or Rotational Rheometry: These more sophisticated techniques measure viscosity as a function of shear rate and temperature. For polymer networks, dynamic mechanical analysis (DMA) in melt state can determine viscoelastic properties like the storage modulus (G') and loss modulus (G''), which relate to the material's elastic and viscous responses, respectively.
Mechanical Property Characterization: Mechanical testing determines how the polymer responds to applied forces, defining its strength, stiffness, and durability.
Tensile Testing: A standard test where a sample is pulled until it breaks, yielding fundamental properties like Young's modulus (stiffness), tensile strength (the stress at which it breaks), and elongation at break (ductility). mdpi.com
Dynamic Mechanical Analysis (DMA): Performed on solid samples, DMA measures the storage modulus and loss modulus as a function of temperature. This provides information on the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery one.
Impact Testing (e.g., Izod or Charpy): This measures the material's toughness or its ability to absorb energy during a sudden fracture.
| Property | Technique | Significance |
|---|---|---|
| Melt Viscosity | Capillary/Rotational Rheometry | Determines processing conditions for melts |
| Storage Modulus (G') | Dynamic Mechanical Analysis (DMA) | Measures stored elastic energy; relates to stiffness |
| Young's Modulus | Tensile Testing | Indicates material stiffness |
| Tensile Strength | Tensile Testing | Indicates the maximum stress the material can withstand |
| Elongation at Break | Tensile Testing | Measures material ductility |
| Glass Transition Temperature (Tg) | Dynamic Mechanical Analysis (DMA) | Defines the upper temperature limit for structural applications |
Computational and Theoretical Studies
Molecular Dynamics Simulations of Polymer Self-Assembly and Interactions
Molecular dynamics (MD) simulations are instrumental in understanding the spontaneous organization of 18-aminooctadecanoic acid into larger structures. aip.orgcuny.edu These simulations model the interactions between individual molecules and their environment over time, revealing the fundamental forces driving self-assembly.
For amphiphilic molecules like 18-aminooctadecanoic acid, with its long hydrophobic hydrocarbon tail and polar amine and carboxylic acid head groups, MD simulations can elucidate the formation of micelles, bilayers, or other aggregates in aqueous environments. The simulations can predict how the interplay of hydrogen bonding between the polar heads and hydrophobic interactions between the alkyl chains governs the final morphology of the self-assembled structures. nih.gov
Furthermore, MD simulations can be employed to study the interactions of 18-aminooctadecanoic acid-based polymers with other molecules or surfaces. For instance, simulations can model the adsorption of these polymers onto various substrates, providing insights into their potential applications in surface coatings and biocompatible materials. rsc.org By varying parameters such as temperature, concentration, and solvent, MD simulations offer a detailed picture of the thermodynamic and kinetic aspects of self-assembly. mdpi.com
Quantum Chemical Calculations (e.g., DFT) on Reaction Mechanisms and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of 18-aminooctadecanoic acid. aps.orgresearchgate.net These methods can be used to investigate the mechanisms of reactions involving the amine and carboxylic acid functional groups.
For example, DFT calculations can elucidate the step-by-step mechanism of the polycondensation reaction that forms polyamides from 18-aminooctadecanoic acid monomers. By calculating the energy of reactants, transition states, and products, the reaction pathway and rate-determining steps can be identified. rsc.org This information is crucial for optimizing polymerization conditions.
DFT can also be used to determine various electronic properties of the 18-aminooctadecanoic acid molecule, such as:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
Mulliken Atomic Charges: These calculations provide insight into the distribution of electron density within the molecule, highlighting the polarity of different bonds and the reactivity of specific atoms. scielo.br
Vibrational Frequencies: DFT can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. scielo.br
A study on α-linolenic acid, another 18-carbon carboxylic acid, demonstrated the utility of DFT in assigning vibrational modes and calculating electronic properties. scielo.br Similar calculations for 18-aminooctadecanoic acid would provide valuable data on its fundamental chemical nature.
Modeling of Interfacial Phenomena in Self-Assembled Systems
The amphiphilic nature of 18-aminooctadecanoic acid makes it prone to assemble at interfaces, such as the air-water or liquid-liquid interface. Computational modeling can provide a molecular-level understanding of these interfacial phenomena.
Simulations can model the formation of Langmuir monolayers at the air-water interface, predicting the orientation of the molecules and the surface pressure-area isotherms. This data is valuable for understanding the packing and phase behavior of these monolayers, which are precursors for creating Langmuir-Blodgett films. nih.gov Molecular dynamics simulations have been used to investigate the self-assembly of nanoparticles at a liquid-liquid interface, a process that shares similarities with the behavior of amphiphilic molecules like 18-aminooctadecanoic acid. researchgate.net
Prediction of Macromolecular Properties Based on Structural Parameters
Computational models, including machine learning approaches, are increasingly used to predict the properties of polymers based on the structure of their constituent monomers. nih.govarxiv.orgarxiv.org For polyamides derived from 18-aminooctadecanoic acid (Nylon 18), these models can forecast a range of important physical and chemical properties.
By using the structural parameters of the 18-aminooctadecanoic acid monomer as input, such as the number of rotatable bonds and the presence of specific functional groups, it is possible to predict properties of the resulting polyamide, including: nih.govresearchgate.net
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm). nih.gov
Mechanical Properties: Tensile modulus, strength, and elongation at break. nih.govjst.go.jp
Physical Properties: Density and crystallinity. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While 18-Aminooctadecanoic acid is a known compound, the development of more efficient, sustainable, and scalable synthetic routes is a primary area for future research. Current syntheses can be multi-step and may not be amenable to large-scale, cost-effective production. Future exploration will likely focus on green chemistry principles and biotechnological approaches.
Key research avenues include:
Biocatalytic Synthesis: Utilizing enzymes to achieve regioselective amination of long-chain fatty acids. Researchers may explore engineered enzymes, such as specific transaminases or lyases, that can operate on hydrophobic substrates like oleic acid or stearic acid derivatives. This approach offers the potential for high selectivity under mild reaction conditions, reducing by-product formation and environmental impact.
Chemo-enzymatic Routes: Combining traditional chemical synthesis with enzymatic steps to create efficient pathways. For instance, a chemical process could be used to produce a precursor molecule that is then selectively aminated at the terminal position by an enzyme.
Olefin Metathesis: Starting from shorter-chain, functionalized precursors, cross-metathesis reactions could be employed to construct the C18 backbone. For example, reacting 10-undecenoic acid with an amino-protected ω-alkene could provide a direct route, followed by hydrogenation.
Flow Chemistry: Developing continuous flow processes for the synthesis of 18-AODA. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes by allowing for precise control over reaction parameters like temperature, pressure, and reaction time.
Table 1: Comparison of Potential Synthetic Strategies for 18-Aminooctadecanoic Acid
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Biocatalysis | High regioselectivity and stereoselectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and activity with hydrophobic substrates; cost and availability of suitable enzymes. |
| Chemo-enzymatic | Combines the robustness of chemical synthesis with the selectivity of enzymes. | Process integration; compatibility of solvents and reaction conditions between steps. |
| Olefin Metathesis | Modular approach allowing for variation in chain length and functionality. | Catalyst cost (e.g., Ruthenium-based); removal of metal catalyst residues from the final product. |
| Flow Chemistry | Enhanced scalability, safety, and process control; potential for higher yields and purity. | High initial setup cost; potential for channel clogging with solid by-products. |
Development of Advanced Materials with Tunable Properties
The dual-functional nature of 18-AODA makes it an exceptional monomer for the synthesis of novel polymers and a building block for self-assembling materials. Its ability to act as both a hydrogen-bond donor/acceptor and participate in ionic interactions, combined with its long hydrophobic chain, allows for the creation of materials with precisely controlled properties.
Future research will likely focus on:
Amphiphilic Polymers: Using 18-AODA as a monomer to create polymers with both hydrophilic (from the amino and carboxyl groups, which can be ionized) and hydrophobic (the C18 chain) segments. These polymers could self-assemble in solution to form micelles or vesicles for applications in drug delivery.
Nylon-like Polyamides: The reaction between the amino and carboxylic acid groups of 18-AODA monomers can lead to the formation of long-chain polyamides. The properties of these materials, such as their melting point, crystallinity, and mechanical strength, could be tuned by copolymerizing 18-AODA with other amino acids or dicarboxylic acids/diamines.
Liquid Crystalline Polymers: The rigid, rod-like nature of the extended 18-AODA molecule, when polymerized, could lead to materials exhibiting liquid crystalline behavior. These materials are of interest for applications in optics and high-strength fibers.
Functional Hydrogels: Incorporating 18-AODA into hydrogel networks can introduce significant hydrophobicity, affecting the swelling ratio and enabling the encapsulation of hydrophobic molecules. Amino acid-based polymers are attracting attention for biomedical applications due to their tunable properties and similarity to the native extracellular matrix. nih.gov
Table 2: Potential Advanced Materials from 18-AODA and Their Tunable Properties
| Material Type | Key Feature | Tunable Properties | Potential Applications |
|---|---|---|---|
| Amphiphilic Copolymers | Self-assembly in aqueous media. | Critical micelle concentration (CMC); micelle size and stability; drug loading capacity. | Nanocarriers for drug delivery, emulsifiers. |
| Long-Chain Polyamides | High molecular weight polymers with repeating amide links. | Crystallinity, melting point, tensile strength, hydrophobicity. | Specialty plastics, high-performance fibers, hydrophobic coatings. |
| Liquid Crystalline Polymers | Anisotropic ordering of polymer chains. | Phase transition temperatures, optical properties, mechanical anisotropy. | Optical films, reinforced composites. |
| Functionalized Hydrogels | Hydrophobic domains within a hydrophilic network. | Swelling ratio, mechanical stiffness, release kinetics of encapsulated drugs. | Scaffolds for tissue engineering, controlled release systems. nih.gov |
Expanding Applications in Chemo-responsive Systems
"Smart" materials that respond to changes in their chemical environment are a major focus of modern materials science. 18-AODA is an ideal building block for such systems due to its ionizable functional groups. Materials incorporating this molecule can be designed to undergo significant changes in their physical or chemical properties in response to specific chemical stimuli.
Emerging research in this area includes:
pH-Responsive Systems: The carboxylic acid (pKa ~4-5) and amino group (pKa ~9-10) of 18-AODA can be protonated or deprotonated depending on the ambient pH. In polymers or hydrogels, this change in ionization state can alter electrostatic interactions, leading to swelling/deswelling, dissolution/precipitation, or changes in surface charge. This is a key feature of smart hydrogels being researched for drug delivery. nih.gov
Ion-Responsive Materials: The carboxylate groups can act as binding sites for specific metal cations. This could be used to design materials that change their properties, such as color or fluorescence, in the presence of certain ions, forming the basis for chemical sensors.
Self-Healing Materials: The non-covalent interactions facilitated by 18-AODA, such as hydrogen bonding and ionic interactions between the functional groups, can be exploited to create self-healing materials. When a material containing these reversible bonds is damaged, the bonds can reform, restoring the material's integrity.
Table 3: Chemo-responsive Behavior of 18-AODA-Based Materials
| Stimulus | Mechanism of Response | Resulting Change in Material | Potential Application |
|---|---|---|---|
| Change in pH | Protonation/deprotonation of amino and carboxyl groups. | Swelling or collapse of hydrogels; change in solubility of polymers. | pH-triggered drug release; smart coatings. |
| Presence of Metal Ions | Coordination of cations by carboxylate groups. | Cross-linking of polymer chains; change in optical properties. | Environmental sensors; removable adhesives. |
| Introduction of Solvents | Disruption of hydrophobic interactions between C18 chains. | Change in polymer conformation or assembly structure. | Reconfigurable materials; solvent-sensitive membranes. |
Interdisciplinary Research Integrating 18-Aminooctadecanoic Acid in Emerging Technologies
The unique properties of 18-AODA make it a candidate for integration into a wide range of cutting-edge technologies, fostering interdisciplinary research at the intersection of chemistry, materials science, biology, and engineering.
Future interdisciplinary applications may include:
Nanotechnology and Nanomedicine: 18-AODA can be used as a surface-modifying agent for nanoparticles, lending them biocompatibility and providing functional handles for attaching drugs or targeting ligands. Its long hydrocarbon chain can facilitate integration into lipid-based nanostructures like liposomes and solid lipid nanoparticles, which are used as biomimetic models and for drug delivery. nih.govnih.gov
Biomaterials and Tissue Engineering: Materials derived from 18-AODA can be designed to mimic aspects of the natural extracellular matrix. nih.gov Its long chain can interact with cell membranes, and the functional groups can be used to attach bioactive peptides or growth factors to promote cell adhesion, proliferation, and differentiation on tissue engineering scaffolds.
Surface Science and Engineering: Self-assembled monolayers (SAMs) of 18-AODA can be formed on various substrates to precisely control surface properties like wettability, adhesion, and biocompatibility. Such functionalized surfaces are critical for the development of advanced biosensors, medical implants that resist biofouling, and platforms for studying cell-surface interactions.
Q & A
Q. How should experimental designs be structured to evaluate the biological interactions of 18-Aminooctadecanoic acid in lipid metabolism studies?
- Methodological Answer : Use in vitro models (e.g., hepatocyte cultures) to measure lipid uptake via fluorescence-labeled analogs. For in vivo studies, employ clustered data analysis to account for repeated measurements within subjects, ensuring statistical models (e.g., mixed-effects models) address nested observations. Control variables like dietary fat intake and genetic background are critical .
Q. How can researchers resolve contradictions in data related to the solubility and reactivity of 18-Aminooctadecanoic acid across studies?
- Methodological Answer : Discrepancies may arise from solvent polarity differences (e.g., aqueous vs. organic phases) or pH-dependent ionization of the amine group. Validate solubility using standardized buffers (e.g., PBS at pH 7.4) and replicate experiments under controlled conditions. Advanced techniques like X-ray crystallography can clarify molecular packing and reactivity .
Q. What advanced analytical techniques are suitable for studying the thermodynamic stability of 18-Aminooctadecanoic acid in polymer composites?
- Methodological Answer : Employ DSC to measure melting points and enthalpy changes, while TGA quantifies thermal decomposition thresholds. Pair with molecular dynamics simulations to predict interactions with polymer matrices. Environmental stress tests (e.g., UV exposure) assess long-term stability .
Q. What ethical and methodological considerations apply when integrating 18-Aminooctadecanoic acid into biomedical research?
- Methodological Answer : Follow institutional guidelines for animal or human cell line use. Preclinical toxicity studies must include acute exposure assays (e.g., LD50 in rodent models) and ecotoxicological evaluations (e.g., algal growth inhibition tests). Document all procedures in alignment with OECD or EPA guidelines to ensure reproducibility .
Q. How can interdisciplinary approaches (e.g., chemistry and bioengineering) optimize the functionalization of 18-Aminooctadecanoic acid for drug delivery systems?
- Methodological Answer : Use click chemistry (e.g., azide-alkyne cycloaddition) to conjugate the compound with polymeric carriers. Characterize drug release kinetics via dialysis-based assays and validate biocompatibility using cytotoxicity assays (e.g., MTT on HEK293 cells). Collaborative workflows should integrate spectroscopic validation and in silico modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
